2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities
Preparation Methods
The synthesis of 2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable indole derivative with a dimethylated reagent can lead to the formation of the desired compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can be introduced into the indole ring using reagents like halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which 2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins within biological systems. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
5-Fluoroindole: Known for its use in medicinal chemistry as a precursor to various pharmaceuticals.
Tryptophan: An essential amino acid with numerous biological functions. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties
Properties
IUPAC Name |
2,6-dimethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-4-3-5-10-11-8-15(2)7-6-12(11)14-13(9)10/h3-5,14H,6-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHXIKHZZUQAFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCN(C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667891 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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